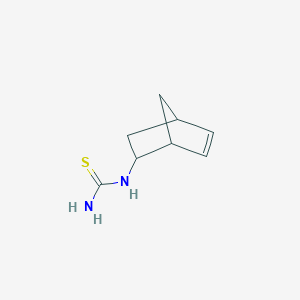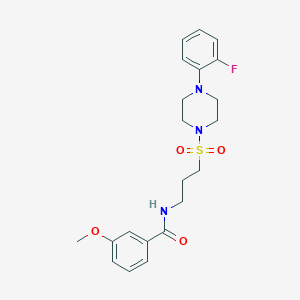
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide is a synthetic molecule that appears to be designed for interaction with biological targets, such as receptors or enzymes. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with a piperazine moiety linked to a benzamide fragment have been shown to bind to dopamine receptors, suggesting that the compound may also interact with similar targets .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine derivative followed by the introduction of a benzamide fragment. For example, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involved combining a fluorophore with a substituted piperazine, which is a similar approach that might be used for the compound . The synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, another related compound, required the attachment of a terminal benzamide to a 1-aryl-4-alkylpiperazine structure . These methods could provide a basis for the synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide.
Molecular Structure Analysis
The molecular structure of such compounds is critical for their interaction with biological targets. The presence of a piperazine ring is a common feature in molecules targeting dopamine receptors, as seen in the compounds discussed in the papers . The specific substituents on the piperazine ring, such as the 2-fluorophenyl group, can significantly influence the binding affinity and selectivity of the compound towards different receptor subtypes. The methoxybenzamide portion of the molecule could also play a role in its receptor binding characteristics .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For instance, the sulfonate reagent described in one paper is capable of undergoing derivatization reactions, which could be removed by acid treatment . This suggests that the sulfonyl group in the compound of interest may also confer certain reactivity that could be utilized in analytical or preparative chemistry applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of a fluorophore in the sulfonate reagent indicates that it could be detected sensitively in liquid chromatography . Similarly, the fluorophenyl and methoxybenzamide groups in the compound of interest may influence its solubility, stability, and how it can be detected or quantified in various analytical methods. The binding affinities and selectivity profiles of related compounds suggest that the compound may have similar properties that could be exploited in the development of pharmaceutical agents .
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
Voxel-Based Analysis of Asymmetry Index Maps for Epilepsy Localization
A study by Didelot et al. (2010) utilized 18F-MPPF PET, a similar piperazine-based compound, to improve the sensitivity and specificity of localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. This technique, which calculates interhemispheric asymmetric index using statistical software, was found to be more effective than standard methods, offering potential advancements in the presurgical evaluation of epilepsy patients (Didelot et al., 2010).
Evaluation of Novel Radiopharmaceuticals in Glioma
Patel et al. (2019) developed [18F]DASA-23, a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma through PET imaging. This study highlights the role of such compounds in assessing tumor metabolism and providing diagnostic insights into brain tumors (Patel et al., 2019).
Therapeutic Research
Sigma Receptor Scintigraphy for Breast Cancer Visualization
Caveliers et al. (2002) investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for imaging primary breast tumors, exploring its binding to sigma receptors overexpressed on cancer cells. Such studies demonstrate the potential of piperazine-based compounds in cancer diagnosis and therapy (Caveliers et al., 2002).
Propiedades
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-29-18-7-4-6-17(16-18)21(26)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-9-3-2-8-19(20)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNOUKUNBJVVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
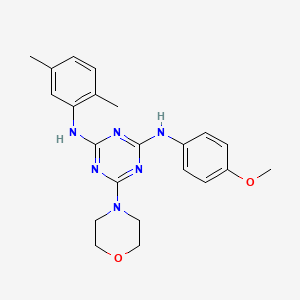
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

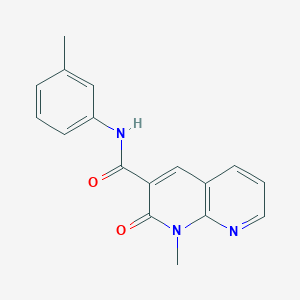
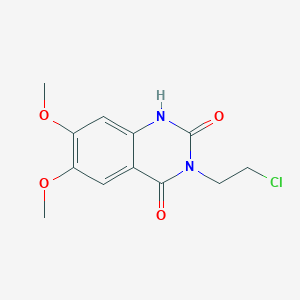
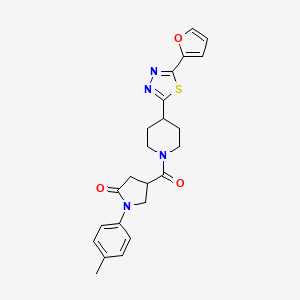
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
